molecular formula C13H12ClNO B6123924 (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride

(3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride

Cat. No. B6123924
M. Wt: 233.69 g/mol
InChI Key: FJQZIZCRUCJZIA-WVLIHFOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride, also known as QBE, is a chemical compound that has been widely used in scientific research. QBE is a heterocyclic compound that contains a quinoline ring and a butenone group. It has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects.

Mechanism of Action

The mechanism of action of (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride is not fully understood. However, it has been suggested that (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride may exert its biological activities by modulating various signaling pathways. For example, (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride has also been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
(3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including COX-2, which is involved in the production of pro-inflammatory prostaglandins. (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride has also been found to induce apoptosis by activating caspases, which are involved in the regulation of cell death. In addition, (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride has been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth.

Advantages and Limitations for Lab Experiments

(3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride is also stable under various conditions, which makes it suitable for long-term storage. However, (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. In addition, (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride has been found to be unstable under acidic conditions, which can affect its biological activity.

Future Directions

There are several future directions for the study of (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride. One direction is to investigate the potential of (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another direction is to explore the structure-activity relationship of (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride to identify more potent and selective analogs. In addition, the development of new methods for the synthesis of (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride and its analogs could lead to more efficient and cost-effective production. Finally, the use of (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride in combination with other drugs or therapies could enhance its therapeutic potential.

Synthesis Methods

(3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride can be synthesized through a multi-step reaction starting from 2-aminobenzaldehyde and ethyl acetoacetate. The reaction involves the formation of a Schiff base, cyclization, and dehydration. The final product is obtained by treating the crude product with hydrochloric acid. The synthesis of (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride has been optimized to improve yield and purity.

Scientific Research Applications

(3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride has been extensively studied for its biological activities. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. In addition, (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride has been found to have antibacterial effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

(E)-4-quinolin-2-ylbut-3-en-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO.ClH/c1-10(15)6-8-12-9-7-11-4-2-3-5-13(11)14-12;/h2-9H,1H3;1H/b8-6+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQZIZCRUCJZIA-WVLIHFOGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=NC2=CC=CC=C2C=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=NC2=CC=CC=C2C=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-quinolin-2-ylbut-3-en-2-one;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.